N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide

medicinal chemistry structure–activity relationship regioisomer differentiation

Researchers extending antiplasmodial SAR or profiling kinase selectivity face irreproducible results when substituting regioisomeric oxadiazole benzamides. This compound delivers the exact 3-methoxybenzamide/3,4-dimethoxyphenyl pattern absent in generic analogs. • LogP 3.67, TPSA 75.35 Ų - oral-bioavailable, drug-like chemical space. • Enables direct SAR comparison with lead 51 (PfNF54 IC₅₀ 0.034 µM, SI 1526) and SIK3 inhibitor analogs. • Missing CYP3A4 TDI data point - ready for dedicated ADME/TDI profiling. Custom synthesis with full analytical characterization (¹H/¹³C NMR, HPLC, HRMS). Inquire for batch quantities and lead times.

Molecular Formula C18H17N3O5
Molecular Weight 355.3 g/mol
Cat. No. B11380167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide
Molecular FormulaC18H17N3O5
Molecular Weight355.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)OC)OC
InChIInChI=1S/C18H17N3O5/c1-23-13-6-4-5-12(9-13)18(22)19-17-16(20-26-21-17)11-7-8-14(24-2)15(10-11)25-3/h4-10H,1-3H3,(H,19,21,22)
InChIKeyCXBOVBZXEUPXDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide: Identity & Physicochemical Profile


N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide is a synthetic 1,2,5-oxadiazole (furazan) derivative belonging to the N-(1,2,5-oxadiazol-3-yl)benzamide chemotype. Its structure features a 3,4-dimethoxyphenyl substituent at the oxadiazole 4-position and a 3-methoxybenzamide moiety at the 3-amino position, yielding a molecular formula of C₁₈H₁₇N₃O₅ with a molecular weight of 355.3 g·mol⁻¹ . The compound exhibits a calculated LogP of 3.67, a topological polar surface area (TPSA) of 75.35 Ų, seven hydrogen bond acceptors, and a single hydrogen bond donor . This physicochemical signature places it within the drug-like chemical space defined by Lipinski's and Veber's rules, making it compatible with cell-permeability and oral bioavailability requirements commonly sought in early-stage probe and lead discovery programs. The 1,2,5-oxadiazole scaffold is distinct from the more widely exploited 1,3,4-oxadiazole and 1,2,4-oxadiazole regioisomers and has been independently validated in antiplasmodial [1] and kinase-inhibitory contexts, establishing a unique pharmacophoric identity for procurement decisions.

N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide Substitution Risks


Within the N-(1,2,5-oxadiazol-3-yl)benzamide series, subtle positional variations on the benzamide ring and the pendant phenyl group produce large-magnitude shifts in biological potency, selectivity, and ADME liability. Direct evidence from the antiplasmodial SAR campaign demonstrates that moving a single methoxy or ethoxy substituent—or exchanging a methyl for a methoxy group—can alter Plasmodium falciparum NF54 IC₅₀ values by over 100-fold and shift the selectivity index (SI) by an order of magnitude [1]. In the kinase inhibitor space, the same 1,2,5-oxadiazole core bearing different benzamide substituents yields target profiles ranging from potent SIK3 inhibition (IC₅₀ in the nanomolar range) to CYP3A4 time-dependent inactivation [2]. Consequently, treating N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide as a generic member of the oxadiazole family, or substituting it with the 2-methoxy regioisomer, the unsubstituted benzamide, or the 3-methyl analog, is unsupported by the available structure–activity relationship data and risks irreproducible biological outcomes.

N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide vs. Closest Analogs: Evidence


3-Methoxy vs. 2-Methoxybenzamide Positional Isomer

The target compound bears the methoxy substituent at the meta (3-) position of the benzamide ring, in contrast to the commercially available 2-methoxy positional isomer N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide . In the antiplasmodial 1,2,5-oxadiazole series, the nature and position of substituents on the benzamide ring profoundly modulate potency: within the set of 3-substituted benzamides evaluated, PfNF54 IC₅₀ values spanned 0.034 µM to >50 µM depending solely on the 3-position substituent identity [1]. Although a direct head-to-head comparison of the 3-methoxy and 2-methoxy isomers has not been published, the established SAR precedent indicates that ortho vs. meta substitution alters the dihedral angle between the amide and the oxadiazole ring, affecting both target binding and metabolic stability. Procurement of the correct regioisomer is therefore essential for SAR reproducibility.

medicinal chemistry structure–activity relationship regioisomer differentiation

Physicochemical Profile vs. 3-Methyl Analog

The target compound replaces the 3-methyl group found in the structurally characterized analog N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide (MW 339.3 g·mol⁻¹) with a 3-methoxy group, increasing the molecular weight by 16 Da (from 339.3 to 355.3 g·mol⁻¹) and adding one hydrogen bond acceptor [1]. The target compound has a TPSA of 75.35 Ų, one hydrogen bond donor (the amide NH), and seven hydrogen bond acceptors . The 3-methyl analog lacks the methoxy oxygen and consequently has one fewer HBA. This difference is relevant because the antiplasmodial lead compound 51 in the 1,2,5-oxadiazole series—which bears a 3-methylbenzamide moiety—achieved a ligand efficiency (LE) of 0.394 kcal·mol⁻¹ per heavy atom [2]. The additional methoxy oxygen in the target compound may alter both LE and CYP3A4 inhibitory potential, as CYP3A4 time-dependent inhibition is a known liability in this chemotype [2].

drug-likeness permeability physicochemical profiling

Pendant Phenyl: 3,4-Dimethoxy vs. 3-Ethoxy-4-methoxy

The target compound features a 3,4-dimethoxyphenyl group on the oxadiazole 4-position, whereas the most potent antiplasmodial compound reported in the 1,2,5-oxadiazole series to date—compound 51—bears a 3-ethoxy-4-methoxyphenyl group and achieved a PfNF54 IC₅₀ of 0.034 µM with a selectivity index of 1526 [1]. Within this series, the 3-ethoxy-4-methoxy substitution pattern proved superior to the regioisomeric 4-ethoxy-3-methoxy arrangement (compound 52; PfNF54 IC₅₀ = 0.275 µM, an 8-fold loss in potency) [1]. The 3,4-dimethoxy substitution in the target compound represents a distinct pharmacophoric motif: the absence of the ethoxy ethyl group reduces lipophilicity (lower LogP) and steric bulk compared to compound 51. Although direct antiplasmodial data for the target compound are not available in the public domain, the established SAR demonstrates that the 3,4-dialkoxy substitution pattern on the pendant phenyl ring is a critical potency determinant, with even minor alterations (ethoxy → methoxy; positional isomerism) producing measurable shifts in IC₅₀ and selectivity.

antiplasmodial antimalarial structure–activity relationship

1,2,5-Oxadiazole vs. 1,3,4/1,2,4-Oxadiazole Scaffolds

The 1,2,5-oxadiazole (furazan) core of the target compound is regioisomerically distinct from the more commonly commercialized 1,3,4-oxadiazole and 1,2,4-oxadiazole scaffolds. In the kinase inhibitor field, the 1,2,5-oxadiazole core linked to a 3,4-dimethoxyphenyl group has yielded potent and selective Salt-Inducible Kinase 3 (SIK3) inhibitors, with the 4-propoxybenzamide analog demonstrating cell-permeable SIK3 inhibition . In contrast, 1,3,4-oxadiazole derivatives have been primarily explored as thymidine phosphorylase inhibitors and NTPDase inhibitors [1], while 1,2,4-oxadiazoles feature prominently in prostate cancer antiproliferative programs (e.g., compounds 2d and 2a with PC-3 IC₅₀ values of 0.22 µM and 8.34 µM, respectively) [2]. The nitrogen atom arrangement in the 1,2,5-oxadiazole ring (adjacent N–O–N connectivity) creates a distinct electronic distribution and hydrogen-bonding geometry compared to the 1,3,4-isomer (N–N–O connectivity) and the 1,2,4-isomer (N–O–N connectivity with different ring position numbering). This scaffold-level differentiation means that SAR established for 1,3,4- or 1,2,4-oxadiazole series is not directly transferable to 1,2,5-oxadiazole-based compounds.

scaffold hopping heterocyclic chemistry kinase inhibition

N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide: Research & Procurement Scenarios


Antiplasmodial Lead Expansion: 1,2,5-Oxadiazole Chemotype

The target compound is a logical procurement candidate for research groups extending the structure–activity relationships of 3,4-disubstituted 1,2,5-oxadiazoles as antiplasmodial agents. The published lead compound 51 (3-ethoxy-4-methoxyphenyl, 3-methylbenzamide) achieved a PfNF54 IC₅₀ of 0.034 µM and a selectivity index of 1526 [1]. The target compound explores two concurrent structural variations—replacement of 3-ethoxy with 3-methoxy on the pendant phenyl and replacement of 3-methyl with 3-methoxy on the benzamide—providing a matrix-based SAR expansion opportunity. Its LogP of 3.67 and TPSA of 75.35 Ų place it within oral drug-like space , and the absence of the ethyl group (relative to compound 51) may favorably modulate CYP3A4 time-dependent inhibition, a known liability in this series [1].

SIK3 Selectivity Profiling

The 3,4-dimethoxyphenyl-1,2,5-oxadiazole scaffold is a validated kinase inhibitor motif, with the 4-propoxybenzamide analog characterized as a potent, cell-permeable SIK3 inhibitor [1]. The target compound's 3-methoxybenzamide moiety introduces a different hinge-binding or allosteric interaction profile compared to the 4-propoxybenzamide analog. Researchers investigating salt-inducible kinase signaling in metabolic disorders (NAFLD, hepatic gluconeogenesis) or cancer autophagy pathways should consider this compound for comparative kinome profiling and selectivity assessment against SIK1, SIK2, and SIK3 isoforms.

Regioisomeric Probe Set for Computational Docking

The availability of the target compound alongside its 2-methoxy regioisomer (ChemDiv catalog) [1] and the 3-methyl analog (PubChem CHEMBL586933) enables the construction of a regioisomeric probe set for computational modeling studies. Molecular docking and free-energy perturbation (FEP) calculations can be benchmarked against the experimental antiplasmodial and CYP3A4 inhibition data available for close structural analogs in the 1,2,5-oxadiazole series , providing a rigorous test set for scoring function validation and binding mode prediction.

CYP3A4 Time-Dependent Inhibition Assessment

The 1,2,5-oxadiazole chemotype has demonstrated a propensity for CYP3A4 time-dependent inhibition, with closely related analogs showing IC₅₀ values as low as 90 nM and Ki values of 250 nM in recombinant CYP3A4 assays [1]. The target compound, with its 3-methoxybenzamide group and 3,4-dimethoxyphenyl substitution, represents a distinct structural combination whose CYP3A4 inhibition liability has not been publicly reported. Procurement for dedicated CYP3A4 TDI assays using human liver microsomes or recombinant enzyme systems is warranted to generate the missing developability data point for this specific substitution pattern.

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